4-benzoyl-N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide
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Overview
Description
4-benzoyl-N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole moiety have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
It is known that benzothiazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Benzothiazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It is noted that similar compounds have shown favourable pharmacokinetic profiles .
Result of Action
Similar compounds have shown variable activity against different bacterial strains .
Action Environment
Factors such as ph, temperature, and presence of other molecules can potentially affect the action of similar compounds .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been reported to interact with a variety of enzymes and proteins . These interactions can influence biochemical reactions in significant ways.
Cellular Effects
Benzothiazole derivatives have been reported to exhibit variable activity against different bacterial strains .
Molecular Mechanism
Benzothiazole derivatives have been reported to inhibit several enzymes .
Preparation Methods
The synthesis of 4-benzoyl-N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide can be achieved through various synthetic pathways. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out in dimethylformamide (DMF) as a solvent under relatively mild conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include DMF as a solvent, mild temperatures, and specific catalysts or mediators depending on the desired reaction. Major products formed from these reactions vary based on the type of reaction and the specific conditions used.
Scientific Research Applications
4-benzoyl-N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide has several scientific research applications:
Comparison with Similar Compounds
When compared to other similar compounds, 4-benzoyl-N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide stands out due to its unique structure and diverse biological activities. Similar compounds include:
N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds also exhibit antibacterial properties and are synthesized using similar methods.
2-aminobenzothiazoles: Known for their larvicidal and adulticidal activities against Aedes aegypti.
3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide: This compound has been evaluated for its anti-inflammatory and analgesic activities.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-benzoylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N2O2S2/c32-26(18-8-2-1-3-9-18)19-14-16-20(17-15-19)27(33)31-29-25(21-10-4-6-12-23(21)34-29)28-30-22-11-5-7-13-24(22)35-28/h1-3,5,7-9,11,13-17H,4,6,10,12H2,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQZYQAMNXKRSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C5=NC6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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